molecular formula C17H17ClN2O2S B3005145 4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide CAS No. 114364-77-1

4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide

Cat. No. B3005145
CAS RN: 114364-77-1
M. Wt: 348.85
InChI Key: FYMIJGIKZILKKU-UHFFFAOYSA-N
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Description

The compound "4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, the papers do discuss various benzenesulfonamide derivatives with potential anticancer and anti-HIV activities, as well as their synthesis and molecular structures .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of different amines with appropriate reagents to introduce various substituents on the benzenesulfonamide scaffold. For instance, a series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, other papers describe the synthesis of novel benzenesulfonamide derivatives by reacting different cyanamide potassium salts with amines , or by introducing alkylthio groups . These methods could potentially be adapted for the synthesis of "4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide".

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using various spectroscopic techniques such as FT-IR, NMR, UV-Vis, and X-ray crystallography . For example, the structure of a sulfonamide compound was characterized and its crystal structure was determined to belong to the monoclinic space group with specific cell parameters . These techniques are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The benzenesulfonamide derivatives are designed to interact with biological targets, which can lead to various chemical reactions within the cell. For instance, some derivatives have shown the ability to induce apoptosis in cancer cells by affecting the translocation of phosphatidylserine, mitochondrial membrane potential, and cell cycle . Additionally, certain compounds have been found to induce caspase activity, which is a hallmark of apoptosis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are important for their biological activity and pharmacokinetic profile. Some compounds have been tested for metabolic stability in the presence of human liver microsomes, which is an important factor for their potential as drug candidates . The introduction of specific substituents can significantly affect these properties, as seen in the increased metabolic stability with the introduction of a 4-CF3-C6H4 moiety .

Future Directions

Future research could focus on exploring the potential biological activities of this compound, given the known activities of similar compounds. This could include testing its potential anticancer activity, as well as other biological activities .

properties

IUPAC Name

4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-13-12-14-4-2-3-5-17(14)20(13)11-10-19-23(21,22)16-8-6-15(18)7-9-16/h2-9,12,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMIJGIKZILKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide

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